3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde is a chemical compound characterized by a benzene ring substituted with a bromo and fluoro group, and a benzaldehyde group attached via an oxygen bridge. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The starting material, 4-bromobenzaldehyde, undergoes fluorination at the 2-position using suitable fluorinating agents such as Selectfluor.
Benzyl Ether Formation: The fluorinated compound is then reacted with benzyl chloride in the presence of a base (e.g., potassium carbonate) to form the benzyl ether derivative.
Oxidation: The benzyl ether is oxidized using oxidizing agents like manganese dioxide (MnO2) to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The aldehyde group can be further oxidized to carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromo group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, MnO2, Na2Cr2O7
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOH, KI
Major Products Formed:
Oxidation: 3-(4-bromo-2-fluorobenzyloxy)benzoic acid
Reduction: 3-(4-methyl-2-fluorobenzyloxy)benzaldehyde
Substitution: 3-(4-bromo-2-iodobenzyloxy)benzaldehyde
Scientific Research Applications
3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromo and fluoro groups enhance its binding affinity and specificity, leading to modulation of biological pathways.
Comparison with Similar Compounds
3-Bromo-2-fluorobenzaldehyde
3-Bromo-2-fluorobenzoic acid
3-Bromo-2-fluorophenol
Uniqueness: 3-(4-Bromo-2-fluorobenzyloxy)benzaldehyde stands out due to its unique combination of functional groups, which provides versatility in chemical reactions and applications compared to its similar counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRBADJDYCMRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Br)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.